Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone
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Overview
Description
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is a heterocyclic organic compound that features a furan ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone typically involves the reaction of furan derivatives with pyrrolidine derivatives under specific conditions. One common method involves the condensation of furan-2-carboxaldehyde with 2-(hydroxymethyl)pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of furan-2-yl-[2-(carboxymethyl)pyrrolidin-1-yl]methanone.
Reduction: Formation of furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Furan-2-yl-[2-(methyl)pyrrolidin-1-yl]methanone
- Furan-2-yl-[2-(ethyl)pyrrolidin-1-yl]methanone
- Furan-2-yl-[2-(propyl)pyrrolidin-1-yl]methanone
Uniqueness
Furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the combination of the furan and pyrrolidine rings provides a unique scaffold that can be further modified to enhance its properties and activities.
Properties
IUPAC Name |
furan-2-yl-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-1-5-11(8)10(13)9-4-2-6-14-9/h2,4,6,8,12H,1,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHXYQFZDRRZQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CO2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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